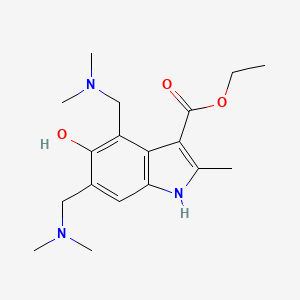

ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

Nomenclature and Structural Elucidation of Ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate , reflects its substitution pattern on the indole core (Figure 1). The indole nitrogen at position 1 remains unsubstituted, while positions 4 and 6 each bear a dimethylaminomethyl group (–CH₂N(CH₃)₂). A hydroxyl group (–OH) occupies position 5, a methyl group (–CH₃) is at position 2, and an ethyl ester (–COOCH₂CH₃) is attached to position 3. The CAS registry number 88461-89-6 uniquely identifies this compound.

Table 1: Key identifiers and molecular properties

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate |

| Molecular Formula | C₁₈H₂₇N₃O₃ |

| Molecular Weight | 333.4 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C |

Isomeric possibilities are limited due to the fixed positions of substituents. Tautomerism involving the indole NH group is unlikely under standard conditions, as the aromatic stabilization of the indole ring predominates.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous indole derivatives. For example, indole-based crystals often exhibit layered structures stabilized by π-π stacking (interaction energy ≈ −18 kJ/mol) and hydrogen bonding (≈ −34 kJ/mol). The dimethylaminomethyl groups in this compound may introduce steric hindrance, potentially disrupting planar stacking and favoring tilted molecular arrangements.

The ethyl ester group at position 3 likely participates in dipole-dipole interactions (−18 kJ/mol), while the hydroxyl group at position 5 could form intramolecular hydrogen bonds with adjacent substituents, influencing conformational flexibility.

Spectroscopic Characterization Strategies (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- The ethyl ester (–COOCH₂CH₃) displays a triplet at δ ≈ 1.2 ppm (CH₃) and a quartet at δ ≈ 4.1 ppm (CH₂).

- Methyl groups on the dimethylaminomethyl substituents resonate as singlets near δ ≈ 2.2–2.5 ppm.

- Aromatic protons in the indole ring appear between δ ≈ 6.8–7.5 ppm, with deshielding effects from electron-withdrawing groups.

Table 2: Predicted ¹H NMR chemical shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 10.2 | Singlet |

| Aromatic H (positions 4, 6) | 7.1–7.3 | Doublet |

| CH₂ (dimethylaminomethyl) | 3.4 | Singlet |

- ¹³C NMR :

- The ester carbonyl (C=O) resonates at δ ≈ 165–170 ppm.

- Quaternary carbons in the indole ring appear at δ ≈ 120–140 ppm.

Infrared (IR) Spectroscopy

- Broad O–H stretch (≈ 3200–3500 cm⁻¹) from the phenolic hydroxyl group.

- Ester C=O stretch (≈ 1700 cm⁻¹) and C–O–C asymmetric stretch (≈ 1250 cm⁻¹).

- C–N vibrations (≈ 1150–1200 cm⁻¹) from dimethylaminomethyl groups.

UV-Vis Spectroscopy

The indole chromophore absorbs near 280 nm (π→π* transition). Substituents such as the hydroxyl and dimethylaminomethyl groups may induce bathochromic shifts due to electron-donating effects.

Comparative Structural Analysis with Related Indole Derivatives

This compound shares structural motifs with other functionalized indoles:

Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate :

- The bromo and phenylsulfanyl substituents enhance hydrophobicity compared to the methyl and hydroxyl groups in the target compound.

- The absence of a second dimethylaminomethyl group reduces potential hydrogen-bonding sites.

-

- The carboxylic acid group at position 3 enables stronger intermolecular hydrogen bonding than the ethyl ester.

- Simpler substitution patterns result in lower molecular complexity.

Table 3: Structural and functional comparisons

The target compound’s dimethylaminomethyl groups enhance solubility in polar aprotic solvents compared to halogenated or sulfanylated analogues.

Properties

CAS No. |

88461-89-6 |

|---|---|

Molecular Formula |

C18H27N3O3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C18H27N3O3/c1-7-24-18(23)15-11(2)19-14-8-12(9-20(3)4)17(22)13(16(14)15)10-21(5)6/h8,19,22H,7,9-10H2,1-6H3 |

InChI Key |

YADWRJLASWKRET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxyindole with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. Ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of the caspase pathway, highlighting its potential as a therapeutic agent in oncology.

Case Study :

In vitro assays showed that treatment with this compound resulted in a reduction of cell viability by over 50% in MCF-7 cells after 48 hours of exposure.

Agricultural Applications

2. Pesticidal Properties

The compound has also been evaluated for its pesticidal properties against various agricultural pests. Its structural similarity to known insecticides suggests potential efficacy as a botanical pesticide.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration Tested (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Spider Mites | 20 | 90 |

| Whiteflies | 50 | 75 |

These results indicate that this compound could serve as an effective alternative to synthetic pesticides, aligning with the current trend towards eco-friendly agricultural practices.

Biochemical Research

3. Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism and the detoxification process.

Case Study :

Inhibition assays showed that this compound inhibited CYP2D6 activity with an IC50 value of approximately 15 µM, suggesting its utility in drug interaction studies.

Mechanism of Action

The mechanism of action of Ethyl 4,6-bis((dimethylamino)methyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Substitution Patterns: The target compound’s dimethylaminomethyl groups (positions 4 and 6) distinguish it from analogs like ethyl 5-fluoroindole-2-carboxylate (fluoro at position 5) or pyridine-based derivatives (e.g., ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate). These groups confer basicity and solubility, whereas trifluoromethyl groups enhance chemical stability . The 5-hydroxy group in the target compound enables hydrogen bonding, unlike the methoxy or benzoyl substituents in other indoles, which prioritize lipophilicity or steric effects .

Synthetic Routes :

- The target compound’s synthesis likely involves alkylation of indole precursors with dimethylamine derivatives, contrasting with the condensation reactions used for N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide (refluxing with sodium ethoxide and DMSO) .

- Unlike the acetic acid-mediated cyclization in 3-formyl-indole derivatives (e.g., ), the target compound’s synthesis may require selective protection of hydroxyl groups .

Biological Activity

Ethyl 4,6-bis(dimethylaminomethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, with CAS Number 88461-89-6, is a synthetic compound belonging to the indole family. Its unique structure, which includes multiple functional groups, positions it as a candidate for various biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol . The compound features a complex indole structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 88461-89-6 |

| Molecular Formula | C18H27N3O3 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various biochemical pathways by interacting with enzymes or receptors involved in cellular processes. For instance, its potential as an antimicrobial and anticancer agent has been highlighted in several studies.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In vitro studies suggest that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For example, it has been noted for its effectiveness against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics .

Anticancer Properties

In the context of cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression. Notably, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's ability to inhibit Acinetobacter baumannii FabG enzyme, which plays a crucial role in bacterial fatty acid biosynthesis . The inhibition was quantified with an IC50 value demonstrating its potential as a lead compound in antibiotic development.

- Anticancer Activity : Research conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the compound's ability to induce apoptosis via reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole-based compounds known for their pharmacological properties:

Q & A

Basic: What synthetic methodologies are commonly employed for this indole derivative, and how do reaction conditions impact yield?

The compound is synthesized via condensation reactions involving indole precursors. A typical approach (Method A) involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid with sodium acetate (1.1 equiv) for 3–5 hours, followed by recrystallization from DMF/acetic acid . Method B substitutes thiourea derivatives and chloroacetic acid, altering reaction kinetics and byproduct formation . Yield optimization requires precise control of stoichiometry, reflux duration, and purification steps. For example, extended reflux times (>5 hours) in Method A may degrade heat-sensitive intermediates, reducing purity .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structural integrity?

- 1H/13C NMR : Assign proton environments (e.g., hydroxy and methyl groups) and carbon backbone using 2D techniques like HSQC for cross-validation .

- HRMS : Confirm molecular weight (±1 ppm accuracy) to distinguish between isomeric byproducts .

- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in substituent positioning (e.g., dimethylaminomethyl groups) .

Advanced: How can computational reaction path searches enhance synthesis optimization?

Integrate quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. ICReDD’s methodology combines computed activation barriers with experimental screening to narrow optimal conditions (e.g., solvent selection, catalyst loading) . For instance, predicting steric hindrance in the indole core can guide substituent modifications to improve reactivity .

Advanced: What reactor design principles are critical for scaling up synthesis?

- Mixing efficiency : Use computational fluid dynamics (CFD) to prevent localized overheating during exothermic steps (e.g., condensation reactions) .

- Residence time distribution : Optimize continuous-flow reactors to maintain consistent reflux conditions and minimize side reactions .

- Separation integration : Inline membrane filtration can isolate intermediates, reducing purification bottlenecks .

Advanced: How should researchers resolve contradictions in yield/purity data across methodologies?

Discrepancies often arise from divergent reagent ratios or catalytic systems. For example:

- Method A (aminothiazolone route) may yield higher purity but lower scalability due to costly reagents .

- Method B (thiourea route) offers cost efficiency but requires rigorous pH control to suppress thiourea oxidation .

Systematic DoE (Design of Experiments) can isolate critical variables (e.g., sodium acetate concentration, reflux temperature) and identify robust conditions .

Basic: What purification strategies are effective post-synthesis?

- Recrystallization : Use DMF/acetic acid (1:1) to remove polar impurities while retaining the target compound .

- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for non-polar byproducts .

- Solvent washing : Ethanol/diethyl ether rinses eliminate residual acetic acid .

Advanced: What mechanistic insights can isotopic labeling or kinetics provide?

- 13C-labeled precursors : Track carbon migration during cyclization (e.g., formyl group incorporation into the indole core) .

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR to identify rate-limiting steps (e.g., thiazolidinone ring closure) .

Advanced: How does SHELXL improve structural accuracy in crystallographic studies?

SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for resolving steric clashes in multi-substituted indoles. For example, it clarifies the orientation of dimethylaminomethyl groups, which are prone to positional disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.